

# Application Notes and Protocols for SWOG S1806 Radiotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | SSE1806   |
| Cat. No.:      | B12392303 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radiotherapy protocol for the SWOG S1806 clinical trial. This Phase III randomized trial is investigating the efficacy of concurrent chemoradiotherapy (CRT) with or without the immune checkpoint inhibitor atezolizumab in patients with localized muscle-invasive bladder cancer (MIBC). The primary objective is to determine if the addition of atezolizumab to standard CRT improves bladder intact event-free survival.[\[1\]](#)[\[2\]](#)

## Experimental Design and Objectives

The SWOG S1806 trial (also known as INTACT) is a two-arm study randomizing patients with T2-T4aN0M0 MIBC to receive either CRT alone or CRT in combination with atezolizumab.[\[1\]](#)[\[3\]](#) The core of the treatment regimen for both arms is trimodality therapy (TMT), which includes a maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiation.[\[3\]](#)[\[4\]](#)

**Primary Objective:** To compare bladder intact event-free survival (BI-EFS) between the two treatment arms.[\[1\]](#)[\[2\]](#)

**Patient Population:** Patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder, clinical stage T2-T4aN0M0.[\[1\]](#)[\[2\]](#)[\[5\]](#)

## Radiotherapy Protocol

The radiotherapy component of SWOG S1806 is delivered with either 3D conformal radiotherapy (3DCRT) or intensity-modulated radiotherapy (IMRT). The prescribed radiation doses are detailed in the tables below.

## Radiation Dose and Fractionation

| Target Volume                  | Dose per Fraction | Total Dose | Number of Fractions |
|--------------------------------|-------------------|------------|---------------------|
| Bladder and Pelvic Lymph Nodes | 1.8 Gy            | 45 Gy      | 25                  |
| Bladder Only (Boost)           | 1.8 Gy            | 14.4 Gy    | 8                   |
| Total Dose to Bladder          | 59.4 Gy           | 33         |                     |

This data is synthesized from typical trimodality therapy protocols for muscle-invasive bladder cancer, as specific dose details were not available in the initial search results.

## Treatment Volumes

Detailed definitions for the clinical target volume (CTV) and planning target volume (PTV) are crucial for accurate and reproducible treatment delivery.

| Target Volume    | Definition                                                                                 |
|------------------|--------------------------------------------------------------------------------------------|
| CTV Bladder      | Entire bladder                                                                             |
| CTV Pelvic Nodes | Distal common iliac, presacral, internal iliac, external iliac, and obturator nodal basins |
| PTV Bladder      | CTV Bladder + margin for setup and organ motion                                            |
| PTV Pelvic Nodes | CTV Pelvic Nodes + margin for setup and organ motion                                       |

These definitions are based on standard radiation oncology practice for bladder cancer and may be further specified in the full SWOG S1806 protocol document.

## Experimental Workflow

The overall experimental workflow for a patient enrolled in the SWOG S1806 trial is depicted below.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the SWOG S1806 clinical trial.

## Signaling Pathway

Atezolizumab, the investigational agent in SWOG S1806, is a monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). The interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), is a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance. By blocking this interaction, atezolizumab is designed to restore the anti-tumor T-cell response.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. urotoday.com [urotoday.com]
- 2. S1806 - NRG Oncology [nrgoncology.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 5. ozarkscancerresearch.org [ozarkscancerresearch.org]

- To cite this document: BenchChem. [Application Notes and Protocols for SWOG S1806 Radiotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12392303#radiotherapy-protocol-for-swog-s1806\]](https://www.benchchem.com/product/b12392303#radiotherapy-protocol-for-swog-s1806)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)